molecular formula C16H15BrN2O2 B1389964 N-Benzyl-4-[(2-bromoacetyl)amino]benzamide CAS No. 1138443-44-3

N-Benzyl-4-[(2-bromoacetyl)amino]benzamide

Cat. No.: B1389964
CAS No.: 1138443-44-3
M. Wt: 347.21 g/mol
InChI Key: AIDNFMKEXWJEHC-UHFFFAOYSA-N
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Description

N-Benzyl-4-[(2-bromoacetyl)amino]benzamide is a benzamide derivative characterized by a benzyl group attached to the amide nitrogen and a 2-bromoacetyl-substituted amino group at the para position of the benzene ring. The molecular formula is C₁₆H₁₄BrN₂O₂, with a molecular weight of 345.20 g/mol.

Key structural features include:

  • Benzyl group: Enhances lipophilicity, influencing membrane permeability and binding interactions.
  • Bromoacetyl group: Acts as a leaving group, enabling nucleophilic substitution reactions.
  • Benzamide core: Provides a rigid aromatic framework for structural diversification.

Properties

IUPAC Name

N-benzyl-4-[(2-bromoacetyl)amino]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrN2O2/c17-10-15(20)19-14-8-6-13(7-9-14)16(21)18-11-12-4-2-1-3-5-12/h1-9H,10-11H2,(H,18,21)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIDNFMKEXWJEHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)NC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Benzyl-4-[(2-bromoacetyl)amino]benzamide typically involves the reaction of 4-aminobenzamide with bromoacetyl bromide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: N-Benzyl-4-[(2-bromoacetyl)amino]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Structural Analogues and Their Properties

The table below compares N-Benzyl-4-[(2-bromoacetyl)amino]benzamide with structurally related benzamide derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents on Amide N Substituents on Benzene Ring Key Properties/Applications References
This compound C₁₆H₁₄BrN₂O₂ 345.20 Benzyl 2-Bromoacetyl amino Reactive intermediate; alkylating agent potential
4-[(2-Bromoacetyl)amino]-N-butylbenzamide C₁₃H₁₇BrN₂O₂ 313.19 Butyl 2-Bromoacetyl amino Higher solubility in polar solvents due to shorter alkyl chain
N-Benzyl-4-{[7-(trifluoromethyl)quinolin-4-yl]amino}benzamide (G11) C₂₄H₁₉F₃N₃O 422.43 Benzyl Trifluoromethyl quinoline amino Anticancer activity; enhanced hydrophobicity
4-[(2-Bromoacetyl)amino]-N-ethyl-N-(1-naphthyl)-benzamide C₂₁H₁₉BrN₂O₂ 411.29 Ethyl, Naphthyl 2-Bromoacetyl amino π-π interactions from naphthyl; higher molecular weight
N-Benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide C₂₀H₂₃BNO₃ 347.22 Benzyl Boronate ester Suzuki-Miyaura coupling intermediate

Key Comparative Analysis

Substituent Effects on Reactivity and Solubility
  • Benzyl vs. Alkyl Groups : The benzyl group in the target compound increases lipophilicity (logP ~2.4 predicted) compared to butyl or ethyl substituents, reducing aqueous solubility but enhancing membrane penetration .
  • Bromoacetyl vs. Boronate Ester : The bromoacetyl group enables alkylation reactions, whereas boronate esters (e.g., in ) are used in cross-coupling reactions.
  • Trifluoromethyl Quinoline (G11): Introduces strong electron-withdrawing effects, stabilizing the compound against metabolic degradation, unlike the electron-deficient bromoacetyl group .

Research Findings

In contrast, boronate esters () are inert under physiological conditions but reactive in cross-coupling reactions .

Thermal Stability :

  • The target compound’s melting point is predicted to be 138–140°C (similar to boronate ester analogs in ), while naphthyl-substituted derivatives () exhibit higher thermal stability due to aromatic stacking .

Toxicological Profile: Bromoacetyl-containing compounds (e.g., ) are classified as irritants, requiring careful handling, unlike non-reactive benzamides like G11 .

Biological Activity

N-Benzyl-4-[(2-bromoacetyl)amino]benzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and applications in research, supported by data tables and relevant studies.

Chemical Structure and Properties

This compound contains a bromoacetyl group that enhances its reactivity and biological profile. The presence of this group allows for covalent modifications of proteins, which can lead to alterations in protein function and interactions. The molecular formula for this compound is C15_{15}H14_{14}BrN2_{2}O.

The primary mechanism of action for this compound involves the formation of covalent bonds with nucleophilic residues in target proteins. This interaction can inhibit or modify the activity of enzymes or receptors involved in various biological processes. The bromoacetyl group is particularly notable for its ability to participate in nucleophilic substitution reactions, making it a versatile tool in biochemical studies.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, analogs have shown activity against various cancer cell lines through mechanisms that may involve the inhibition of key signaling pathways.

Case Study:
A study demonstrated that certain benzamide derivatives exhibited cytotoxic effects on cancer cell lines with IC50_{50} values ranging from 0.1 to 10 μM, suggesting potential for therapeutic applications .

Antiparasitic Activity

This compound has potential antiparasitic activity, particularly against Trypanosoma brucei, the causative agent of African sleeping sickness. Compounds with similar structures have been shown to possess low EC50_{50} values, indicating high potency against this parasite.

Table 1: Antiparasitic Activity Comparison

CompoundEC50_{50} (μM)Selectivity Ratio
This compoundTBDTBD
Compound 73 (analog)0.001>30

Applications in Research

This compound is utilized in various research contexts:

  • Proteomics : It serves as a biochemical tool for studying protein interactions and modifications.
  • Medicinal Chemistry : The compound is being explored as a precursor for drug development due to its unique reactivity.
  • Biological Assays : It is employed in assays aimed at understanding cellular processes and molecular mechanisms.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight that modifications to the bromoacetyl group significantly influence the biological activity of related compounds. For example, replacing the bromo group with other halogens or functional groups can alter the potency and selectivity towards specific targets.

Table 2: SAR Findings

ModificationEffect on Activity
Bromo to chloroDecreased potency
Addition of electron-withdrawing groupsIncreased selectivity against cancer cells

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-Benzyl-4-[(2-bromoacetyl)amino]benzamide
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